molecular formula C13H10N2O B14325595 5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole CAS No. 103499-19-0

5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole

Cat. No.: B14325595
CAS No.: 103499-19-0
M. Wt: 210.23 g/mol
InChI Key: GFXOBKGGABURGT-UHFFFAOYSA-N
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Description

5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a naphthalen-1-yl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthalen-1-yl hydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-yl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,2,4-oxadiazole: Lacks the naphthalen-1-yl group at the 3-position.

    3-(Phenyl)-1,2,4-oxadiazole: Substitutes the naphthalen-1-yl group with a phenyl group.

Uniqueness

5-Methyl-3-(naphthalen-1-yl)-1,2,4-oxadiazole is unique due to the presence of both the methyl and naphthalen-1-yl groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable compound for research and industrial applications.

Properties

CAS No.

103499-19-0

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-methyl-3-naphthalen-1-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H10N2O/c1-9-14-13(15-16-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3

InChI Key

GFXOBKGGABURGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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